5-(1-Propynyl)-2'-O-methyluridine is synthesized through chemical processes involving uridine as a starting material. It falls under the category of nucleoside analogs, which are crucial in the development of therapeutic agents targeting various biological pathways. These modifications often improve the stability and efficacy of nucleosides in biological systems.
The synthesis of 5-(1-propynyl)-2'-O-methyluridine can be approached through several methodologies, primarily involving solid-phase synthesis or solution-phase synthesis. A notable method includes:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity. For instance, reactions may require heating to temperatures between 50°C to 100°C for several hours depending on the specific reagents used.
The molecular structure of 5-(1-propynyl)-2'-O-methyluridine can be described as follows:
This structure contributes to its unique properties, including increased hydrophobicity and potential for enhanced stacking interactions in nucleic acid structures.
5-(1-propynyl)-2'-O-methyluridine participates in various chemical reactions typical for nucleosides:
These reactions are vital for understanding how this compound can be utilized in therapeutic applications, particularly in gene expression modulation.
The mechanism of action for 5-(1-propynyl)-2'-O-methyluridine primarily revolves around its role in antisense oligonucleotide technology:
Experimental data suggest that oligonucleotides containing this modified nucleoside demonstrate significantly improved potency compared to those with unmodified counterparts.
The physical and chemical properties of 5-(1-propynyl)-2'-O-methyluridine include:
These properties make it an attractive candidate for use in synthetic biology and therapeutic applications.
5-(1-propynyl)-2'-O-methyluridine has several significant applications:
Chemical modifications serve as indispensable tools for overcoming the inherent limitations of natural oligonucleotides in therapeutic applications. Unmodified oligonucleotides exhibit extremely poor pharmacokinetic properties, including rapid degradation by ubiquitous nucleases in biological systems and inadequate cellular uptake due to their polyanionic character. These fundamental challenges necessitated the development of strategic chemical modifications that could enhance nuclease resistance while maintaining or improving target binding affinity and recruitment of cellular machinery. The historical trajectory of oligonucleotide therapeutics reveals that chemical modifications directly enabled the transition from laboratory curiosities to clinically viable medicines. Since the first United States Food and Drug Administration approval of an antisense oligonucleotide in 1998, twelve antisense therapeutics had gained approval by 2024, with chemical modifications serving as the cornerstone of their clinical success [1].
The gapmer design paradigm exemplifies the rational application of chemical modifications to create functional antisense oligonucleotide therapeutics. This architecture strategically positions chemically modified nucleotides in the flanking regions ("wings") to protect a central DNA "gap" region that remains capable of recruiting ribonuclease H for targeted messenger ribonucleic acid degradation. The modified nucleotides incorporated into the wings typically feature alterations to the sugar moiety (most commonly at the 2'-position of the ribose), the nucleobase, or the phosphate backbone. Phosphorothioate linkages, where a sulfur atom replaces one of the non-bridging oxygen atoms in the phosphate group, represent another universal modification that enhances plasma protein binding (improving pharmacokinetics) and increases resistance to nucleases. The synergistic combination of sugar, base, and backbone modifications creates oligonucleotide therapeutics with sufficient metabolic stability to reach their intracellular targets while retaining potent biological activity [1].
The 2'-O-methyl modification represents one of the most extensively studied and successfully implemented ribose modifications in oligonucleotide therapeutics. This modification involves the substitution of the hydrogen atom on the 2'-hydroxyl group with a methyl group, converting the ribose to a 2'-O-methylribose configuration. This structural alteration imparts substantial nuclease resistance while simultaneously enhancing binding affinity (melting temperature, Tm) toward complementary ribonucleic acid strands. The underlying thermodynamic basis for this stabilization lies in the modulation of sugar puckering preferences; the 2'-O-methyl group favors the C3'-endo conformation characteristic of ribonucleic acid (RNA), thereby pre-organizing the oligonucleotide for duplex formation with target RNA. This conformational pre-organization reduces the entropic penalty associated with duplex formation, resulting in increased thermal stability relative to unmodified deoxyribonucleic acid (DNA)/RNA hybrids [1].
The 5-propynyl modification targets the pyrimidine nucleobase, specifically adding a linear alkyne group (-C≡C-CH₃) at the 5-position of uridine or cytidine. This hydrophobic substituent occupies the major groove of the nucleic acid duplex upon hybridization. Research demonstrates that the 5-propynyl group exerts a profound stabilizing effect on duplex formation that surpasses the impact of simple alkyl chains of comparable size. The origin of this exceptional stabilization involves both hydrophobic interactions within the major groove and potential electron delocalization effects extending into the aromatic nucleobase system. When strategically combined, the 2'-O-methyl and 5-propynyl modifications generate a synergistic enhancement of duplex stability. The 2'-O-methyl group optimizes the sugar-phosphate backbone conformation and hydration, while the 5-propynyl group engages in favorable major groove interactions [1] [2].
Table 1: Impact of 5-Substituted 2'-O-Methyluridine Analogs on Duplex Thermal Stability
Oligonucleotide Designation | Sequence Notation | Tm (°C) | ΔTm (°C) vs. Native |
---|---|---|---|
TC-Native | Native Thymidine | 59.3 | 0.0 (Reference) |
TC-m | 4AEomU (5-Methyl) | 58.1 | -1.2 |
TC-p | 4AEopU (5-Propynyl) | 63.5 | +4.2 |
Data adapted from thermal denaturation studies in sodium phosphate buffer (pH 7.0, 100 millimolar sodium chloride) [1].
Table 2: Influence of Uridine 5-Substituents on RNA Duplex Stability
5-Substituent (R) | Relative Duplex Stability (vs. Unsubstituted Uridine) | Key Properties |
---|---|---|
Hydrogen (H) | Baseline | Reference, unmodified |
Methyl (CH₃) | Moderate Increase | Hydrophobic, Steric |
Ethyl (CH₂CH₃) | Moderate Increase | Hydrophobic, Steric |
Propynyl (-C≡C-CH₃) | Significant Increase | Hydrophobic, Electronic, Rigid |
Fluoro (F) | Variable Effect | Electron-withdrawing, Small |
Chloro (Cl) | Variable Effect | Electron-withdrawing, Larger |
Bromo (Br) | Variable Effect | Electron-withdrawing, Polarizable |
Iodo (I) | Variable Effect | Electron-withdrawing, Highly Polarizable |
Comparative effects observed in model RNA duplex systems. The propynyl group consistently provides the most substantial stabilization among alkyl/alkynyl substituents [2].
The positioning of the 5-propynyl group within the major groove presents minimal steric interference with ribonuclease H recruitment and cleavage activity when incorporated into the wing regions of gapmer antisense oligonucleotides. This spatial compatibility is crucial because certain 2'-modifications (like 2'-O-methoxyethyl) within the gap region can sterically hinder ribonuclease H binding. The 5-propynyl modification avoids this pitfall, allowing gapmers to maintain potent ribonuclease H-mediated cleavage of target messenger ribonucleic acid while significantly boosting the affinity and persistence of the antisense oligonucleotide-messenger ribonucleic acid duplex. The combination of 2'-O-methyl-5-propynyluridine, therefore, delivers a dual benefit: substantial thermodynamic stabilization via enhanced base stacking and hydrophobic interactions, and preserved functionality within the context of ribonuclease H-dependent antisense mechanisms [1] [2].
The exploration of 5-alkynyl pyrimidine modifications originated in the early 1990s, driven by the quest to improve the binding affinity of antisense oligonucleotides. Pioneering work by Froehler and colleagues demonstrated that incorporating 5-(1-propynyl)-2'-deoxyuridine into oligodeoxynucleotides markedly increased the thermal stability of duplexes formed with complementary RNA strands. This observation was quickly extended to 5-propynyl-2'-deoxycytidine. The initial premise was relatively simple: introduce hydrophobic moieties capable of enhancing base stacking interactions within the duplex. However, subsequent research revealed that the propynyl group offered a disproportionately large stabilizing effect compared to linear alkyl chains of similar size, suggesting additional electronic contributions beyond simple hydrophobicity. This discovery positioned 5-propynyl pyrimidines as among the most potent affinity-enhancing nucleobase modifications known at the time [2].
The logical progression involved merging the base-affinity benefits of the 5-propynyl group with the nuclease resistance conferred by 2'-sugar modifications. Investigations in the mid-1990s confirmed that oligonucleotides incorporating 5-(1-propynyl)-2'-O-methyluridine and 5-(1-propynyl)-2'-O-methylcytidine exhibited superior thermal stability when hybridized to RNA targets compared to analogs bearing either modification alone. This synergistic effect proved highly advantageous for applications requiring strong and persistent hybridization, such as steric-blocking antisense oligonucleotides, small interfering ribonucleic acids (siRNAs), and splice-switching oligonucleotides. For example, the enhanced affinity directly translated into increased potency of steric-blocking oligonucleotides designed to modulate pre-messenger ribonucleic acid splicing or inhibit ribosomal translation [2].
The evolution of gapmer antisense oligonucleotide technology further cemented the role of 5-propynyl modifications. While initial gapmer designs focused primarily on 2'-modifications in the wings (e.g., 2'-O-methoxyethyl), the introduction of base modifications like 5-propynyl offered an orthogonal strategy to boost target affinity without compromising nuclease resistance. Recent research highlights sophisticated applications, such as the development of 4'-C-α-aminoethoxy-2'-O-methyl-5-propynyl-uridine (4AEopU). This modification combines a constrained 4'-C side chain (enhancing nuclease resistance and modulating sugar conformation) with the 2'-O-methyl group and the 5-propynyl moiety. Oligonucleotides incorporating 4AEopU within their wing regions demonstrate superior thermal stability (ΔTm +4.2°C compared to controls) and robust nuclease resistance while efficiently supporting ribonuclease H-mediated cleavage when the central DNA gap region hybridizes to its target messenger ribonucleic acid. This represents a pinnacle in the iterative refinement of multiply-modified nucleosides for antisense therapeutics, directly building upon the foundational understanding of the 5-propynyl group's contribution to duplex stability and functionality [1].
The synthesis of 5-(1-propynyl)-2'-O-methyluridine and its incorporation into oligonucleotides evolved significantly. Early routes often required multi-step protection and deprotection strategies. Modern synthetic approaches, facilitated by advances in phosphoramidite chemistry and solid-phase synthesis, enable the efficient incorporation of this modified nucleoside into complex therapeutic oligonucleotides. The Sonogashira–Hagihara cross-coupling reaction is typically employed to introduce the propynyl group onto the 5-iodo derivative of protected 2'-O-methyluridine, followed by standard phosphoramidite preparation for oligonucleotide synthesis [1]. This synthetic accessibility, combined with its potent biochemical effects, has solidified 5-(1-propynyl)-2'-O-methyluridine as a valuable and enduring component in the medicinal chemistry arsenal for oligonucleotide drug discovery.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7